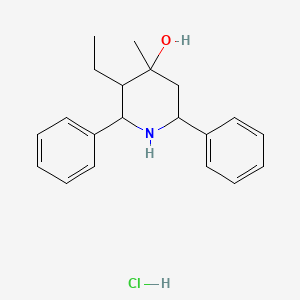![molecular formula C22H27Cl2N3O B5131298 2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5131298.png)
2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride, also known as Cbz-Bu-TPP, is a chemical compound that has been widely used in scientific research. This compound has shown promise in a range of applications, including as a potential treatment for various diseases and as a tool for studying biochemical and physiological processes in the body. In
Scientific Research Applications
2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride has been used in a range of scientific research applications, including as a potential treatment for various diseases. For example, recent studies have shown that this compound may have anti-tumor effects and could be used as a treatment for certain types of cancer. Additionally, this compound has been shown to have potential as a treatment for Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
Mechanism of Action
The mechanism of action of 2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of protein kinase C, which is involved in a range of cellular processes, including cell proliferation and differentiation. Additionally, this compound has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in the body. For example, studies have found that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth and migration of cancer cells. In terms of physiological effects, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride in lab experiments is that it has been well-studied and has shown promise in a range of applications. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride. One area of interest is the development of this compound as a potential treatment for cancer. Additional studies are needed to determine the optimal dosage and administration route for this compound, as well as to investigate potential side effects and drug interactions. Another area of interest is the development of this compound as a tool for studying the mechanisms of Alzheimer's disease. Further research is needed to determine the specific mechanisms by which this compound exerts its neuroprotective effects and to investigate its potential as a therapeutic agent for the disease. Finally, there is also potential for the development of new derivatives of this compound with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of 2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride involves several steps, including the reaction of 4-bromo-1-butene with 9H-carbazole to form 4-(9H-carbazol-9-yl)-1-butene. This compound is then reacted with 4-(2-chloroethyl)piperazine to form 2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol. Finally, this compound is treated with hydrochloric acid to form the dihydrochloride salt of this compound.
properties
IUPAC Name |
2-[4-(4-carbazol-9-ylbut-2-ynyl)piperazin-1-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O.2ClH/c26-18-17-24-15-13-23(14-16-24)11-5-6-12-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25;;/h1-4,7-10,26H,11-18H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQSIVRRCAJRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC#CCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5131222.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5131228.png)
![3-{5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B5131236.png)
![4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide](/img/structure/B5131241.png)
![2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5131257.png)
![4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B5131261.png)

![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B5131295.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5131296.png)
![4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5131309.png)

![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5131319.png)